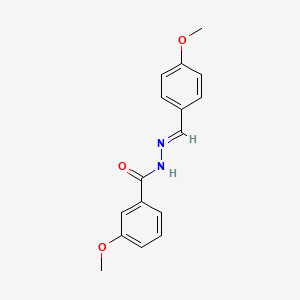![molecular formula C18H18ClN3O5S B5553059 N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)
N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals with a broad range of biological activities and chemical properties, derived from its structural complexity. It features multiple functional groups that contribute to its reactivity and potential applications in various fields of chemistry and pharmacology, excluding its drug use and dosage information.
Synthesis Analysis
The synthesis of complex methanesulfonamide derivatives involves multi-step chemical reactions, including the use of methanesulfonyl as a protective group and innovative synthetic routes for high yield. For example, Mizuno et al. (2006) describe the efficient syntheses of related compounds through a novel synthetic route involving the Krohnke reaction and cyclization with hydrazine to form novel compounds (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using various spectroscopic methods. The crystal structure, determined by X-ray diffraction, reveals the spatial arrangement of atoms within the molecule, providing insights into its chemical reactivity and interaction capabilities (Li et al., 2006).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including oxidation, reduction, and cyclization processes, demonstrating their chemical versatility. For instance, Patel et al. (1993) explored the stereoselective microbial reduction to produce chiral intermediates, showcasing the compound's reactivity and potential for synthesis of complex molecules (Patel et al., 1993).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on synthesizing and characterizing compounds with similar structural motifs to the one mentioned. For instance, the study by Mizuno et al. (2006) discusses the efficient syntheses of certain metabolites, using methanesulfonyl as a protective group, which is a part of the chemical structure . This research demonstrates the importance of such groups in enabling high-yield synthesis of complex molecules through methods like the Friedel–Crafts reaction and the Krohnke reaction (Mizuno et al., 2006).
Catalysis and Material Science
In material science and catalysis, research by Shankar et al. (2011) on diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands showcases the role of sulfonate groups (similar to the methanesulfonamide part of the compound ) in forming complex 3D structures with potential applications in catalysis and molecular recognition (Shankar et al., 2011).
Pharmaceutical Research
The quinoline and sulfonamide components of the compound are often explored in pharmaceutical research for their potential biological activities. A study by Huang et al. (2006) on quinolinyl sulfonamides as methionine aminopeptidase (MetAP) inhibitors illustrates the pharmaceutical relevance of such compounds. Their research found that these inhibitors show varied inhibitory potencies depending on the metal ions present in the enzyme, emphasizing the potential of similar compounds in drug development (Huang et al., 2006).
Corrosion Inhibition
Another application is in the field of corrosion inhibition, where compounds containing quinoxaline and sulfonamide groups have been studied for their efficacy in protecting metals. Olasunkanmi et al. (2016) investigated quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides for their adsorption characteristics and inhibition of mild steel corrosion, highlighting the potential of such molecules in industrial applications (Olasunkanmi et al., 2016).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5S/c1-27-16-8-7-12(19)9-15(16)22(28(2,25)26)11-18(24)21-10-17(23)20-13-5-3-4-6-14(13)21/h3-9H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDXCEKSIAAEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)
![2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide](/img/structure/B5553004.png)

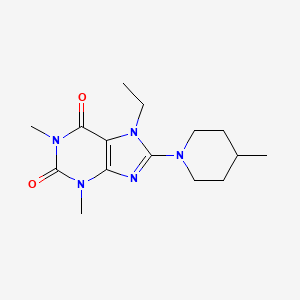
![N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)
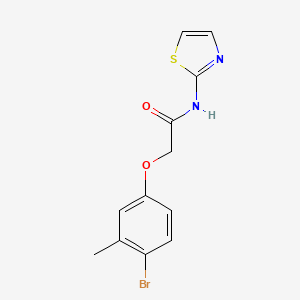
![ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate](/img/structure/B5553032.png)
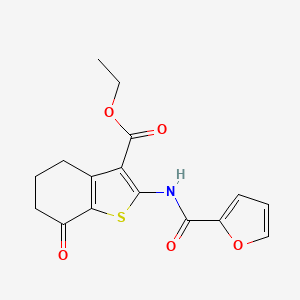
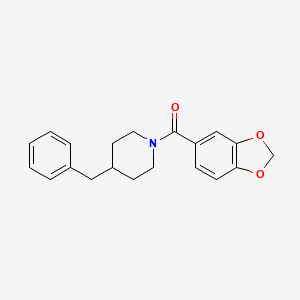
![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5553065.png)
![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)
